Molecular Weight Distinction: Target vs. Des-Fluoro Analog (CAS 618098-96-7)
The presence of a 5-fluorine atom on the 3-phenyl ring increases the molecular weight by approximately 18 g/mol relative to the non-fluorinated analog 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-96-7) . This mass increment, combined with the electron-withdrawing effect of fluorine, influences passive membrane permeability and target binding kinetics.
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW: 349.2 g/mol; substitution: 2,4-dichloro-5-fluoro |
| Comparator Or Baseline | MW: 331.2 g/mol; substitution: 2,4-dichloro (CAS 618098-96-7) |
| Quantified Difference | ΔMW = +18.0 g/mol (fluorine vs. hydrogen) |
| Conditions | Calculated from molecular formula; no in vitro/in vivo data available for direct comparison |
Why This Matters
Fluorine substitution is a validated strategy in medicinal chemistry to improve metabolic stability and membrane penetration, making the fluorinated variant a preferred starting point for lead optimization campaigns targeting intracellular proteins.
